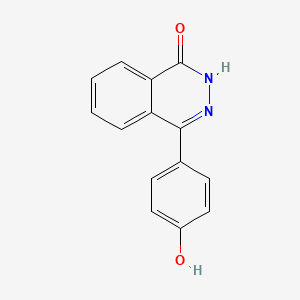

4-(4-hydroxyphenyl)phthalazin-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-hydroxyphenyl)-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)16-15-13/h1-8,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLHOKOTRWUGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419991 | |

| Record name | 4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152594-70-2 | |

| Record name | 4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. This phthalazinone derivative is a subject of significant interest in medicinal chemistry, primarily due to its structural similarity to known biologically active molecules, including Poly(ADP-ribose) polymerase (PARP) inhibitors. This document outlines a detailed synthetic protocol, methods for purification, and a thorough characterization profile using modern analytical techniques. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and analytical processes.

Introduction

Phthalazinones are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their versatile pharmacological activities include anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, this compound, serves as a key scaffold in the development of targeted therapies. Notably, the phthalazinone core is a crucial pharmacophore in several potent PARP inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair deficiencies.[1][2] This guide aims to provide researchers and drug development professionals with a detailed, practical resource for the synthesis and in-depth characterization of this important molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the Friedel-Crafts acylation of a substituted aromatic compound with phthalic anhydride to form a 2-aroylbenzoic acid intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the final phthalazinone product.

Synthetic Pathway

The primary synthetic route involves the reaction of 2-(4-hydroxybenzoyl)benzoic acid with hydrazine hydrate.[3]

Step 1: Synthesis of 2-(4-hydroxybenzoyl)benzoic acid (Intermediate)

While this guide focuses on the subsequent step, the intermediate 2-(4-hydroxybenzoyl)benzoic acid is typically synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and phenol in the presence of a Lewis acid catalyst, such as aluminum chloride.

Step 2: Synthesis of this compound

The key reaction is the condensation of 2-(4-hydroxybenzoyl)benzoic acid with hydrazine hydrate.

Experimental Protocol

The following is a generalized experimental protocol based on established methods for the synthesis of 4-aryl-phthalazinones.[4]

Materials:

-

2-(4-hydroxybenzoyl)benzoic acid

-

Hydrazine hydrate (80% solution in water)

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(4-hydroxybenzoyl)benzoic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

To this solution, add hydrazine hydrate (1.5-2.0 equivalents) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain the purified this compound.

-

Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are typically employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in search results |

| CAS Number | 152594-70-2 |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet | 1H | -NH (amide proton) |

| ~9.0 - 10.0 | Singlet | 1H | -OH (phenolic proton) |

| ~8.2 - 8.4 | Multiplet | 1H | Aromatic proton (phthalazinone ring) |

| ~7.7 - 7.9 | Multiplet | 3H | Aromatic protons (phthalazinone ring) |

| ~7.4 - 7.6 | Doublet | 2H | Aromatic protons (hydroxyphenyl ring) |

| ~6.8 - 7.0 | Doublet | 2H | Aromatic protons (hydroxyphenyl ring) |

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 - 165.0 | C=O (amide carbonyl) |

| ~155.0 - 160.0 | Aromatic C-OH (hydroxyphenyl ring) |

| ~145.0 - 150.0 | Aromatic C (phthalazinone ring) |

| ~125.0 - 135.0 | Aromatic CHs (phthalazinone & hydroxyphenyl rings) |

| ~115.0 - 120.0 | Aromatic CHs (hydroxyphenyl ring) |

3.2.3. FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad | O-H stretch (phenolic hydroxyl) |

| ~3300 - 3100 | Medium | N-H stretch (amide) |

| ~1660 - 1640 | Strong | C=O stretch (amide carbonyl) |

| ~1610 - 1580 | Medium | C=C stretch (aromatic rings) |

| ~1500 - 1400 | Medium | C=C stretch (aromatic rings) |

| ~1250 - 1200 | Strong | C-O stretch (phenolic) |

3.2.4. Mass Spectrometry

| m/z | Interpretation |

| 238.07 | [M]⁺ (Molecular ion peak) |

| Expected Fragments | Loss of CO, N₂, and fragments from the hydroxyphenyl ring. |

Visualization of Workflows

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of the final product.

Biological Context: PARP Inhibition

The phthalazinone scaffold is a key component of several approved and investigational PARP inhibitors.[1][2] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand DNA breaks, ultimately resulting in synthetic lethality and cancer cell death. The 4-aryl substituent on the phthalazinone core plays a critical role in binding to the nicotinamide-binding pocket of the PARP enzyme. The 4-hydroxyphenyl group of the title compound can potentially form key hydrogen bonding interactions within this active site, contributing to its inhibitory activity.

Simplified PARP Inhibition Signaling Pathway

Caption: Simplified signaling pathway of PARP inhibition in cancer cells.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for obtaining this valuable compound, and the detailed characterization plan ensures its identity and purity. The inclusion of workflow diagrams provides a clear visual representation of the experimental processes. Given the significance of the phthalazinone scaffold in the development of PARP inhibitors and other therapeutic agents, this guide serves as a practical tool for researchers and professionals in the field of medicinal chemistry and drug development. Further investigation into the specific biological activities and structure-activity relationships of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 152594-70-2 | Benchchem [benchchem.com]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. jpsbr.org [jpsbr.org]

- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. While experimental data for this specific molecule is limited in publicly available literature, this document outlines its fundamental characteristics, provides detailed experimental protocols for its characterization, and offers computational predictions for key drug-like properties.

Introduction

This compound is a heterocyclic compound belonging to the phthalazinone class of molecules. The phthalazinone core is a recognized pharmacophore, and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities, which include anticancer, anti-inflammatory, and antihypertensive properties.[1] The presence of a hydroxyphenyl substituent on the phthalazinone scaffold of the title compound suggests potential for specific biological interactions and provides a handle for further chemical modification. This guide serves as a foundational resource for researchers investigating this molecule for potential therapeutic applications.

Core Physicochemical Properties

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(4-hydroxyphenyl)-2H-phthalazin-1-one | PubChem[2] |

| CAS Number | 152594-70-2 | PubChem[2] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | PubChem[2] |

| Molecular Weight | 238.24 g/mol | PubChem[2] |

| Appearance | Data not available |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes and Considerations |

| Melting Point (°C) | Not available | Expected to be a high-melting solid, typical for planar aromatic heterocyclic systems. |

| Boiling Point (°C) | Not available | Likely to decompose at high temperatures before boiling under atmospheric pressure. |

| pKa | Not available | The phenolic hydroxyl group is expected to be weakly acidic, while the N-H in the phthalazinone ring is also weakly acidic. |

| LogP | Not available | The presence of both hydrophobic (aromatic rings) and hydrophilic (hydroxyl, amide) groups suggests a moderate lipophilicity. |

| Solubility | Enhanced solubility in polar solvents | The phenolic hydroxyl group can participate in hydrogen bonding, improving solubility in polar solvents.[3] |

Synthesis and Characterization

A common synthetic route to 4-substituted phthalazin-1(2H)-ones involves the cyclocondensation of a 2-acylbenzoic acid with hydrazine hydrate.[3]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of this compound. These methods are based on standard laboratory procedures for similar heterocyclic compounds.

Determination of Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Büchi 510 melting point system).[4]

-

Heating: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Solubility

Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.

Methodology:

-

System Preparation: A surplus amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol) in a sealed container.

-

Equilibration: The container is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a fine-pored filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The pKa value(s) provide insight into the ionization state of the molecule at different pH values, which is crucial for understanding its behavior in biological systems. Potentiometric titration is a standard method for pKa determination.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a burette containing a standardized titrant (e.g., NaOH for acidic protons or HCl for basic sites).

-

Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the half-equivalence point(s) of the curve.

Determination of LogP

LogP (the logarithm of the partition coefficient between octanol and water) is a key measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

Phase Preparation: Equal volumes of 1-octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the broader class of phthalazinone derivatives has been shown to interact with a variety of biological targets. For example, certain phthalazinones have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and is a target in cancer therapy. Others have shown activity as phosphodiesterase (PDE) inhibitors or as ligands for various receptors.[1]

Given the structural similarity to other bioactive molecules, potential (but currently hypothetical) areas of investigation for this compound could include its role as a kinase inhibitor, a modulator of hormone receptors, or an inhibitor of enzymes involved in inflammatory pathways. Further research, including target identification and mechanism of action studies, is required to determine its specific biological activity and associated signaling pathways.

Conclusion

This compound is a molecule of interest due to its phthalazinone core and hydroxyphenyl substituent. This guide has summarized the available physicochemical information and provided detailed, practical protocols for its further experimental characterization. The lack of extensive public data highlights an opportunity for further research to fully elucidate the properties and potential of this compound. The provided methodologies offer a clear path for researchers to generate the necessary data to advance its study in the context of drug discovery and development.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. This compound | C14H10N2O2 | CID 1223875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 152594-70-2 | Benchchem [benchchem.com]

- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. While direct experimental spectra for this specific compound are not widely published, this document compiles expected spectroscopic characteristics based on the analysis of its chemical structure and data from analogous compounds.

Chemical Structure and Properties

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). These values are predicted based on the chemical structure and data from similar phthalazinone derivatives.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 9.5 - 11.0 | br s | 1H | -OH (phenolic) |

| ~ 8.2 - 8.4 | m | 1H | Ar-H (phthalazinone) |

| ~ 7.7 - 7.9 | m | 3H | Ar-H (phthalazinone) |

| ~ 7.5 - 7.6 | d | 2H | Ar-H (hydroxyphenyl, ortho to -OH) |

| ~ 6.8 - 7.0 | d | 2H | Ar-H (hydroxyphenyl, meta to -OH) |

| ~ 12.0 - 12.5 | br s | 1H | -NH (lactam) |

Note: The chemical shifts for the -OH and -NH protons are highly dependent on the solvent and concentration and may exchange with D₂O.

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 160.0 - 162.0 | C=O (lactam) |

| ~ 157.0 - 159.0 | C-OH (phenolic) |

| ~ 145.0 - 147.0 | Ar-C (quaternary) |

| ~ 132.0 - 134.0 | Ar-CH |

| ~ 130.0 - 131.0 | Ar-CH |

| ~ 128.0 - 129.0 | Ar-C (quaternary) |

| ~ 125.0 - 127.0 | Ar-CH |

| ~ 123.0 - 124.0 | Ar-C (quaternary) |

| ~ 115.0 - 116.0 | Ar-CH |

FTIR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400 - 3200 (broad) | O-H and N-H stretch | Phenolic hydroxyl and lactam N-H groups.[1] |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| ~ 1660 | C=O stretch | Lactam carbonyl |

| ~ 1610, 1500, 1450 | C=C stretch | Aromatic ring skeletal vibrations |

| ~ 1250 | C-O stretch | Phenolic C-O |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 238 | [M]⁺, Molecular ion peak[1] |

| 209 | [M-CHO]⁺ |

| 181 | [M-C₂H₃O]⁺ |

| 131 | [C₈H₅N₂]⁺ |

| 103 | [C₇H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Synthesis of this compound

The synthesis of the title compound can be achieved via a two-step process involving a Friedel-Crafts acylation followed by a condensation reaction.

Step 1: Synthesis of 2-(4-hydroxybenzoyl)benzoic acid

-

To a stirred suspension of phthalic anhydride and phenol in a suitable solvent (e.g., nitrobenzene or a mixture of chlorinated solvents), add anhydrous aluminum chloride (AlCl₃) portion-wise at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The product, 2-(4-hydroxybenzoyl)benzoic acid, will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water.

Step 2: Synthesis of this compound

-

Reflux a mixture of 2-(4-hydroxybenzoyl)benzoic acid and hydrazine hydrate in a suitable solvent such as ethanol or acetic acid for several hours.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, and the product will precipitate.

-

Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum. The product can be further purified by recrystallization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

-

Data Acquisition:

-

For ¹H NMR, standard acquisition parameters are typically used.

-

For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the compound (1-2 mg) with about 100-200 mg of dry KBr powder and press it into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample compartment or the KBr pellet without the sample before scanning the sample itself.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

For ESI-MS, infuse the sample solution directly into the source. Acquire the spectrum in positive ion mode.

-

For EI-MS, introduce the sample via a direct insertion probe. The electron energy is typically set to 70 eV.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of the title compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of phthalazinone derivatives, with a focus on 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. Phthalazinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] Understanding the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-based drug design and the development of new therapeutic agents.[4]

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the latest searches, this guide will utilize data from closely related analogs to illustrate the principles and expected outcomes of such an analysis.

Synthesis and Crystallization

The synthesis of this compound and its derivatives typically involves a multi-step process. A common route begins with the Friedel–Crafts reaction between a phenol and phthalic anhydride to produce a 2-(4'-hydroxybenzoyl)benzoic acid intermediate. This intermediate is then cyclized by reacting with hydrazine hydrate to yield the final phthalazinone product.[5]

Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction studies.[6] The key to successful crystallization is to allow the crystals to form slowly.[6] Common techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the compound's solution induces crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and causing crystals to form.[6]

The choice of solvent is crucial and often determined empirically. Common solvents for phthalazinone derivatives include ethanol, ethyl acetate, and dimethylformamide (DMF).[1]

Experimental Protocols for X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The general workflow is as follows:

References

- 1. 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpsbr.org [jpsbr.org]

- 4. This compound | 152594-70-2 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (CAS 152594-70-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (CAS 152594-70-2). This phthalazinone derivative is of significant interest to the scientific community due to its structural similarity to a class of compounds known for their potent biological activities, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP). This document consolidates available data on its synthesis, highlights its likely mechanism of action based on structure-activity relationships of related compounds, and provides detailed hypothetical experimental protocols for its preparation and biological evaluation.

Introduction

Phthalazinone derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The fused ring system of phthalazinones serves as a versatile scaffold for the development of a wide array of therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.

The subject of this guide, this compound, belongs to this promising class of molecules. Its chemical structure, featuring a hydroxyphenyl substituent, suggests potential for specific biological interactions, particularly as a PARP inhibitor, a class of drugs that has shown significant promise in cancer therapy.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | ChemDraw |

| CAS Number | 152594-70-2 | Public Databases |

| Molecular Formula | C₁₄H₁₀N₂O₂ | Calculated |

| Molecular Weight | 238.25 g/mol | Calculated |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available (predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF) | Prediction |

| pKa | Data not available (phenolic hydroxyl group expected to be weakly acidic) | Prediction |

| LogP | Data not available | - |

Table 1: Physicochemical Properties of this compound

Synthesis

The most plausible synthetic route to this compound involves the cyclocondensation of 2-(4-hydroxybenzoyl)benzoic acid with hydrazine hydrate. This is a common and effective method for the preparation of phthalazinone derivatives.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-(4-hydroxybenzoyl)benzoic acid

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (reagent grade)

-

Hydrochloric acid (1 M)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-hydroxybenzoyl)benzoic acid (1 equivalent) in ethanol (10 volumes).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Precipitation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Slowly add distilled water to the mixture until a precipitate forms.

-

Acidification: Acidify the mixture to pH 5-6 with 1 M hydrochloric acid to ensure complete precipitation of the product.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold distilled water to remove any remaining salts and impurities.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively documented in publicly available literature, the phthalazinone scaffold is a well-established pharmacophore in a number of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.

PARP Inhibition: A Probable Mechanism of Action

PARP enzymes play a critical role in DNA repair, particularly in the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

The phthalazinone core of this compound is a key structural feature found in several potent PARP inhibitors, such as Olaparib. This structural similarity strongly suggests that this compound may also function as a PARP inhibitor. The hydroxyphenyl group may further contribute to binding at the active site of the PARP enzyme through hydrogen bonding interactions.

Signaling Pathway

Caption: Proposed PARP inhibition signaling pathway.

Potential Therapeutic Applications

Given its likely role as a PARP inhibitor, this compound could have potential therapeutic applications in the treatment of various cancers, particularly those with deficiencies in the homologous recombination repair pathway, such as certain types of ovarian, breast, prostate, and pancreatic cancers. Further research is warranted to explore its efficacy and safety profile.

Future Directions

To fully elucidate the therapeutic potential of this compound, the following research is recommended:

-

Quantitative Biological Assays: Determination of IC₅₀ and Kᵢ values against PARP1 and PARP2 enzymes.

-

Cell-based Assays: Evaluation of its cytotoxic effects on various cancer cell lines, including those with and without BRCA mutations.

-

In Vivo Studies: Assessment of its efficacy and toxicity in preclinical animal models of cancer.

-

Pharmacokinetic Profiling: Investigation of its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

Conclusion

This compound is a phthalazinone derivative with significant potential as a therapeutic agent, likely acting through the inhibition of PARP enzymes. This technical guide provides a foundational understanding of its properties and synthesis, paving the way for further investigation into its biological activities and potential clinical applications in oncology and beyond. The detailed hypothetical protocols and workflow diagrams serve as a valuable resource for researchers embarking on the study of this promising compound.

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-hydroxyphenyl)phthalazin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of biologically active compounds. This technical guide provides an in-depth analysis of the biological activities associated with this scaffold and its derivatives, with a particular focus on its anticancer properties through the inhibition of key enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).

Quantitative Biological Data

The biological activity of this compound derivatives has been extensively evaluated against various biological targets. The following tables summarize the key quantitative data, primarily focusing on their anticancer and enzyme inhibitory activities.

Table 1: VEGFR-2 Inhibitory Activity of Phthalazinone Derivatives

| Compound ID | Modification on Core Scaffold | IC50 (µM) | Reference |

| Derivative 4b | Substitution on the phthalazinone nitrogen and modification of the hydroxyphenyl group | 0.09 ± 0.02 | [1] |

| Derivative 3e | Substitution on the phthalazinone nitrogen and modification of the hydroxyphenyl group | 0.12 ± 0.02 | [1] |

| Derivative 5b | Substitution on the phthalazinone nitrogen and modification of the hydroxyphenyl group | 0.13 ± 0.03 | [1] |

| Derivative 4a | Substitution on the phthalazinone nitrogen and modification of the hydroxyphenyl group | 0.15 ± 0.03 | [1] |

| Compound 2g | Hydrazone derivative of a 4-(4-chlorophenyl)phthalazin-1-yl amino acetophenone | 0.148 | [2] |

| Compound 4a | Urea derivative of 1-chloro-4-(4-chlorophenyl)phthalazine | 0.196 | [2] |

| Compound 5b | Thiourea derivative of 1-chloro-4-(4-chlorophenyl)phthalazine | 0.331 | [2] |

| Compound 3a | Thiosemicarbazide derivative of a 4-(4-chlorophenyl)phthalazin-1-yl amino acetophenone | 0.375 | [2] |

| Compound 5a | Urea derivative of 1-chloro-4-(4-chlorophenyl)phthalazine | 0.548 | [2] |

| Compound 3c | Methyl hydrazinecarbodithioate derivative of a 4-(4-chlorophenyl)phthalazin-1-yl amino acetophenone | 0.892 | [2] |

Table 2: Cytotoxicity of Phthalazinone Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 6e | A-2780 (Ovarian Carcinoma) | < 10 | [3] |

| Compound 8e | A-2780 (Ovarian Carcinoma) | < 10 | [3] |

| Compound 6g | MCF-7 (Breast Adenocarcinoma) | 7.64 ± 0.5 | [3] |

| Compound 9a | NCI-H460 (Lung Carcinoma) | < 10 | [3] |

| Compound 9b | NCI-H460 (Lung Carcinoma) | < 10 | [3] |

| Compound 9d | NCI-H460 (Lung Carcinoma) | < 10 | [3] |

| Compound 9g | NCI-H460 (Lung Carcinoma) | < 10 | [3] |

| Compound 2g | MCF-7 (Breast Adenocarcinoma) | 0.15 | [2] |

| Compound 2g | HepG2 (Hepatocellular Carcinoma) | 0.18 | [2] |

| Compound 4a | MCF-7 (Breast Adenocarcinoma) | 0.12 | [2] |

| Compound 4a | HepG2 (Hepatocellular Carcinoma) | 0.09 | [2] |

Table 3: PARP-1 Inhibitory Activity of Phthalazinone Derivatives

| Compound ID | Modification on Core Scaffold | IC50 (nM) | Reference |

| Olaparib | 4-(3-[(4-cyclopropylcarbonyl)piperazine-1-carbonyl]-4-fluorobenzyl)phthalazin-1(2H)-one | 5 | [4] |

| Compound 23 | Derivative of Olaparib | 3.24 | [5] |

| Compound 14 | Derivative of Olaparib | 4.74 | [5] |

| Compound 8a | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline bio-isostere | 2.31 | |

| Compound 5 | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline bio-isostere | 3.05 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments cited in the literature for the biological evaluation of this compound derivatives.

In Vitro VEGFR-2 Kinase Assay

This assay is employed to determine the inhibitory activity of compounds against the VEGFR-2 enzyme.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

ATP (Adenosine triphosphate)

-

Poly (Glu, Tyr) 4:1 as a substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MnCl2)

-

Test compounds dissolved in DMSO

-

96-well plates

-

Kinase-Glo™ MAX reagent for luminescence detection

-

Microplate reader capable of reading luminescence

Procedure:

-

A master mix is prepared containing the kinase buffer, ATP, and the substrate.

-

25 µl of the master mix is added to each well of a 96-well plate.

-

5 µl of the test inhibitor compound at various concentrations is added to the designated wells. Control wells receive DMSO.

-

The enzymatic reaction is initiated by adding 20 µl of diluted VEGFR-2 kinase to each well.

-

The plate is incubated at 30°C for 45 minutes.

-

After incubation, 50 µl of Kinase-Glo™ MAX reagent is added to each well to stop the reaction and generate a luminescent signal.

-

The plate is incubated at room temperature for 15 minutes to stabilize the signal.

-

The luminescence is measured using a microplate reader.

-

The "Blank" value (no enzyme) is subtracted from all other readings.

-

The IC50 values are calculated from the dose-response curves.[6][7]

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A2780, NCI-H460)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight in a CO2 incubator at 37°C.

-

The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with DMSO.

-

The plates are incubated for a specified period, typically 48 or 72 hours.

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the control, and IC50 values are determined from the dose-response curves.[3][8]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of the this compound scaffold.

Caption: VEGFR-2 signaling pathway and the inhibitory action of phthalazinone derivatives.

Caption: Mechanism of action of phthalazinone-based PARP inhibitors leading to synthetic lethality.

Caption: A generalized experimental workflow for the development of phthalazinone-based drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide on the Synthesis and Derivatives of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and derivatization of the 4-(4-hydroxyphenyl)phthalazin-1(2H)-one core, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details the primary synthetic route to the core structure, followed by established protocols for derivatization via N-alkylation and O-alkylation. Furthermore, it explores the biological significance of these derivatives, with a particular focus on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Quantitative biological activity data is presented in tabular format for comparative analysis. The guide also includes visualizations of the relevant signaling pathways and a schematic of the synthetic workflow to provide a clear and comprehensive understanding of the topic.

Introduction

Phthalazinone derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. These activities include, but are not limited to, anticonvulsant, anti-inflammatory, and anticancer properties. The this compound scaffold, in particular, serves as a versatile platform for the development of potent and selective therapeutic agents. The presence of the N-H group within the phthalazinone ring and the hydroxyl group on the phenyl substituent offer two key sites for chemical modification, allowing for the generation of extensive derivative libraries for structure-activity relationship (SAR) studies. This guide will focus on the synthesis of this core structure and its subsequent derivatization, with a particular emphasis on its application in the development of PARP and VEGFR-2 inhibitors.

Synthesis of the Core Structure: this compound

The fundamental synthesis of the this compound core is typically achieved through a cyclocondensation reaction between a 2-aroylbenzoic acid derivative and a hydrazine species.

General Synthetic Workflow

The overall synthetic strategy involves two main stages: the preparation of the 2-(4-hydroxybenzoyl)benzoic acid precursor and its subsequent cyclization to form the phthalazinone ring. This is followed by potential derivatization at the N-2 or O- positions.

Experimental Protocol: Synthesis of this compound

A widely adopted method for the synthesis of the core phthalazinone structure involves the reaction of 2-(4-hydroxybenzoyl)benzoic acid with hydrazine hydrate.

Materials:

-

2-(4-hydroxybenzoyl)benzoic acid

-

Hydrazine hydrate (80% or higher)

-

Ethanol or a similar high-boiling point solvent

-

Glacial acetic acid (catalytic amount)

Procedure:

-

A mixture of 2-(4-hydroxybenzoyl)benzoic acid (1 equivalent) and hydrazine hydrate (an excess, typically 3-5 equivalents) is suspended in ethanol.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours, during which the reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and then dried to yield this compound.

Derivatization of the Core Structure

The this compound core possesses two primary sites for derivatization: the nitrogen atom at the 2-position of the phthalazinone ring (N-alkylation) and the oxygen atom of the 4-hydroxyphenyl group (O-alkylation).

N-Alkylation

N-alkylation is a common strategy to introduce a variety of substituents that can modulate the pharmacological properties of the molecule.

This protocol describes the introduction of an ethyl acetate moiety at the N-2 position, which can be further modified, for example, by conversion to a hydrazide.

Materials:

-

This compound

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1 equivalent) in acetone or DMF, anhydrous potassium carbonate (2-3 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Ethyl chloroacetate (1.1-1.5 equivalents) is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for 12-24 hours. The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to yield the N-alkylated product.

O-Alkylation

O-alkylation of the phenolic hydroxyl group can be employed to alter the polarity, solubility, and target-binding interactions of the derivatives.

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF)

Procedure:

-

This compound (1 equivalent) is dissolved in DMF.

-

Anhydrous potassium carbonate (2-3 equivalents) is added, and the mixture is stirred.

-

The desired alkyl halide (1.1-1.5 equivalents) is added to the mixture.

-

The reaction is stirred at room temperature or gently heated (e.g., to 60 °C) for several hours until the starting material is consumed, as monitored by TLC.

-

The reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.

-

The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activity of Derivatives

Derivatives of this compound have shown significant promise as inhibitors of key enzymes involved in cancer progression, namely PARP and VEGFR-2.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In the context of cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality in cancer cells. The phthalazinone core is a key pharmacophore in several potent PARP inhibitors.

The following table summarizes the in vitro PARP-1 inhibitory activity of selected phthalazinone derivatives.

| Compound ID | R¹ (at N-2) | R² (at C-4) | IC₅₀ (nM) | Reference |

| Olaparib | - | - | 5 | [1] |

| Compound A | -(CH₂)₂-piperazine-cyclopropyl | 4-fluorophenyl | 3.24 | [1] |

| Compound B | -(CH₂)₂-piperazine-phenyl | 4-fluorophenyl | 97 | [2] |

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR-2 can thus be an effective anti-cancer strategy.

References

Methodological & Application

Application of 4-(4-Hydroxyphenyl)phthalazin-1(2H)-one in the Synthesis of High-Performance Polymers

Introduction: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one, commonly abbreviated as DHPZ, is a heterocyclic aromatic monomer that has garnered significant attention in the field of polymer chemistry. Its unique rigid, non-coplanar, and thermally stable phthalazinone moiety makes it an excellent building block for the synthesis of high-performance polymers. These polymers exhibit a desirable combination of properties, including high glass transition temperatures, excellent thermal and oxidative stability, good mechanical strength, and favorable solubility in common organic solvents, making them suitable for applications in demanding environments such as in the aerospace, automotive, and electronics industries.

This document provides detailed application notes and experimental protocols for the synthesis of various poly(arylene ether)s incorporating the this compound monomer.

Applications in Polymer Synthesis

The primary application of this compound is as a monomer in the synthesis of various poly(arylene ether)s, including:

-

Poly(phthalazinone ether sulfone)s (PPES)

-

Poly(phthalazinone ether ketone)s (PPEK)

-

Poly(phthalazinone ether sulfone ketone)s (PPESK) [1]

-

Poly(arylene thioether)s

These polymers are typically synthesized via nucleophilic aromatic substitution or N-C coupling reactions.[2][3] The rigid phthalazinone unit enhances the glass transition temperature (Tg) and thermal stability of the resulting polymers, while the ether linkages provide a degree of flexibility and processability.

Key Properties of DHPZ-Based Polymers

Polymers derived from this compound consistently demonstrate a range of superior properties:

-

High Glass Transition Temperatures (Tg): Typically exceeding 230°C, with some compositions reaching up to 299°C.[1][2]

-

Excellent Thermal Stability: No significant weight loss is observed below 450°C in a nitrogen atmosphere.[2]

-

Good Mechanical Properties: These polymers can be cast into strong, flexible films with high tensile strength and Young's modulus.

-

Good Solubility: Many DHPZ-based polymers are soluble in common aprotic polar solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and chloroform, which facilitates their processing.[2]

Quantitative Data Summary

The following tables summarize the key performance data for various polymers synthesized using this compound.

Table 1: Thermal Properties of DHPZ-Based Polymers

| Polymer Type | Comonomers | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C) (in N2) |

| Poly(phthalazinone)s | Activated Aryl Halides | > 230 | ~ 500 |

| Poly(phthalazinone ether sulfone ketone)s (PPESKs) | 4,4'-dichlorodiphenyl sulfone, 4,4'-dichlorobenzophenone | 264 - 299 | > 500 |

| Poly(ether ketone ketone) (PPEKK) | bis-1,4-(4-chlorobenzoyl)benzene | 245.6 | - |

| Copoly(aryl ether ketone)s | 4,4'-dihydroxybiphenyls, 1,3-bis(4-fluorobenzoyl)benzene | - | - |

Table 2: Mechanical Properties of DHPZ-Based Polymer Films

| Polymer Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| Poly(phthalazinone ether sulfone ketone)s (PPESKs) | > 68 | > 0.80 | > 19 |

| Copoly(aryl ether ketone)s | 127.1 | 2.4 | 14 |

Experimental Protocols

This section provides detailed protocols for the synthesis of representative polymers using this compound.

Protocol 1: Synthesis of Poly(phthalazinone ether sulfone ketone) (PPESK) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a PPESK copolymer from this compound (DHPZ), 4,4'-dichlorodiphenyl sulfone (DCS), and 4,4'-dichlorobenzophenone (DCK).

Materials:

-

This compound (DHPZ)

-

4,4'-dichlorodiphenyl sulfone (DCS)

-

4,4'-dichlorobenzophenone (DCK)

-

Anhydrous potassium carbonate (K2CO3)

-

Sulfolane

-

Toluene

-

Methanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet/outlet.

-

Heating mantle with a temperature controller.

-

Buchner funnel and filter paper.

-

Vacuum oven.

Procedure:

-

Charging the Reactor: In a three-necked flask, add calculated amounts of this compound, 4,4'-dichlorodiphenyl sulfone, 4,4'-dichlorobenzophenone, and anhydrous potassium carbonate (a slight excess relative to the phenolic hydroxyl groups).

-

Solvent Addition: Add sulfolane and toluene to the flask. The toluene acts as an azeotropic agent to remove water.

-

Azeotropic Dehydration: Heat the mixture to reflux under a nitrogen atmosphere. The water generated from the reaction between the phenol and potassium carbonate will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for several hours until no more water is collected.

-

Polymerization: After dehydration, remove the Dean-Stark trap and slowly raise the temperature to 210°C to distill off the toluene. Maintain the reaction at 210°C for several hours to allow for polymerization. The viscosity of the solution will increase as the polymer chains grow.

-

Precipitation and Purification: Once the desired viscosity is reached, cool the reaction mixture and pour it into a stirred solution of methanol and water to precipitate the polymer.

-

Washing: Filter the polymer and wash it thoroughly with hot deionized water and then with methanol to remove any residual salts and solvent.

-

Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 120°C) until a constant weight is achieved.

Workflow Diagram for PPESK Synthesis:

Caption: Workflow for the synthesis of Poly(phthalazinone ether sulfone ketone).

Protocol 2: Synthesis of Poly(arylene ether) via N-C Coupling Reaction

This protocol outlines the general procedure for synthesizing poly(arylene ether)s through the N-C coupling of a bisphthalazinone monomer with an activated dihalo compound. This method takes advantage of the reactivity of the N-H group in the phthalazinone ring.

Materials:

-

Bisphthalazinone monomer (e.g., synthesized from 2-(4-chlorobenzoyl)benzoic acid)

-

Activated difluoro compound (e.g., bis(4-fluorophenyl) sulfone)

-

Anhydrous potassium carbonate (K2CO3)

-

N,N'-dimethylacetamide (DMAc)

-

Toluene

-

Methanol

-

Deionized water

Equipment:

-

Same as in Protocol 1.

Procedure:

-

Monomer and Catalyst Loading: In a three-necked flask, add the bisphthalazinone monomer, the activated difluoro compound, and anhydrous potassium carbonate.

-

Solvent Addition: Add DMAc as the polymerization solvent and toluene as the azeotropic agent.

-

Dehydration: Heat the mixture to reflux under a nitrogen flow to remove any residual water azeotropically with toluene.

-

Polymerization: After complete dehydration, remove the toluene by distillation and raise the temperature to the desired polymerization temperature (typically between 160-190°C). The aza-nitrogen anion, formed by the reaction of the phthalazinone NH group with potassium carbonate, undergoes a nucleophilic displacement reaction with the activated aryl halide.

-

Work-up: After several hours of reaction, cool the viscous solution and precipitate the polymer by pouring it into a methanol/water mixture.

-

Purification: Filter the polymer and wash it extensively with hot water and methanol to remove inorganic salts and residual solvent.

-

Drying: Dry the final polymer product in a vacuum oven.

Logical Diagram for N-C Coupling Polymerization:

Caption: Key components in the N-C coupling polymerization of phthalazinone-based polymers.

Conclusion

This compound is a versatile and valuable monomer for the creation of high-performance poly(arylene ether)s. The resulting polymers exhibit an impressive profile of thermal stability, mechanical strength, and processability, making them suitable for a wide range of advanced applications. The provided protocols offer a foundation for the synthesis and further development of these promising materials. Researchers and professionals in drug development may also find the stable and functionalizable phthalazinone core of interest for creating novel polymer-drug conjugates or biocompatible materials.

References

Application Notes and Protocols: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one for Poly(arylene ether ketone) Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (DHPZ) as a monomer for the preparation of poly(arylene ether ketone)s (PAEKs). The incorporation of the bulky, non-coplanar phthalazinone moiety into the polymer backbone imparts desirable properties such as high thermal stability, good solubility, and excellent mechanical performance. Detailed experimental protocols for the synthesis of the DHPZ monomer and its subsequent polymerization are provided, along with a summary of the material properties of the resulting polymers.

Data Presentation

The following tables summarize the key properties of PAEKs synthesized using this compound (DHPZ) with various co-monomers. These polymers are generally amorphous, exhibiting high glass transition temperatures and excellent thermal stability.[1]

Table 1: Thermal Properties of DHPZ-based Poly(arylene ether ketone)s

| Co-monomer | Polymer Abbreviation | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C, in N2) |

| 4,4′-Dichlorodiphenyl sulfone (DCS) | PPESK | 264 - 299 | > 500[2] |

| 4,4′-Difluorobenzophenone (DFBP) | PPEK | 261 | > 500[1] |

| 1,3-Bis(4-fluorobenzoyl)benzene (meta-DFKK) & 4,4′-dihydroxybiphenyl (BP) | meta-PPBEKK | Not Specified | Not Specified |

| 4,4'-dichlorobenzophenone (DCB) & 4,4'-biphenol (BP) | PPESK Copolymers | 225 - 256 | 517 - 526[3] |

Table 2: Mechanical and Physical Properties of DHPZ-based Poly(arylene ether ketone)s

| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Inherent Viscosity (dL/g) | Solubility |

| PPESK | > 68[2] | > 0.80[2] | > 19[2] | 0.40 - 0.61[2] | Soluble in NMP, Chloroform[1] |

| meta-PPBEKK (with 0.2 molar ratio of BP) | 127.1[4] | 2.4[4] | 14[4] | 1.14[4] | Soluble in many solvents[4] |

| PPESK Copolymers | Not Specified | Not Specified | Not Specified | 0.43 - 0.56[3] | Soluble in polar aprotic solvents[3] |

Experimental Protocols

Protocol 1: Synthesis of this compound (DHPZ) Monomer

This protocol describes the synthesis of the DHPZ monomer from 2-(4-hydroxybenzoyl)benzoic acid and hydrazine hydrate.

Materials:

-

2-(4-hydroxybenzoyl)benzoic acid

-

Hydrazine hydrate (85% or higher)

-

Ethanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

-

Crystallization dish

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(4-hydroxybenzoyl)benzoic acid and ethanol.

-

Stir the mixture at room temperature until the acid is fully dissolved.

-

Slowly add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing cold deionized water to precipitate the product.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with deionized water to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified product in a vacuum oven at 80-100 °C overnight.

Protocol 2: Synthesis of Poly(phthalazinone ether ketone) (PPEK) via Nucleophilic Aromatic Substitution

This protocol details the synthesis of a poly(arylene ether ketone) using the DHPZ monomer and an activated dihalide, such as 4,4′-difluorobenzophenone (DFBP), via a nucleophilic aromatic substitution reaction.

Materials:

-

This compound (DHPZ)

-

4,4′-Difluorobenzophenone (DFBP)

-

Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene

-

Methanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser

-

Heating mantle with temperature controller

-

High-torque mechanical stirrer

-

Buchner funnel and filter paper

-

Soxhlet extraction apparatus

Procedure:

-

Into a meticulously dried three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of DHPZ and DFBP, along with an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 moles per mole of DHPZ).

-

Add anhydrous DMAc as the solvent and toluene as an azeotropic agent.

-

Purge the flask with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.

-

Heat the reaction mixture to 140-150 °C with vigorous stirring to azeotropically remove water with toluene. This step is crucial for the formation of the phenoxide salt.

-

After complete removal of water (indicated by the cessation of toluene reflux into the trap), slowly raise the temperature to 160-180 °C to initiate the polymerization.

-

Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase significantly as the polymer forms.

-

After the polymerization is complete (indicated by the high viscosity of the solution), cool the reaction mixture to room temperature.

-

Dilute the viscous solution with additional DMAc and pour it into a large excess of a non-solvent, such as a methanol/water mixture, with vigorous stirring to precipitate the polymer.

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with hot deionized water and then with methanol to remove any residual salts and solvent.

-

Purify the polymer further by Soxhlet extraction with methanol for 24 hours.

-

Dry the final polymer product in a vacuum oven at 120 °C for 24 hours.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Caption: Workflow for the synthesis of the DHPZ monomer.

Caption: Workflow for the synthesis of PAEKs using DHPZ.

Applications and Relevance to Drug Development

While the primary applications of phthalazinone-based PAEKs are in high-performance materials for aerospace and electronics due to their exceptional thermal and mechanical properties, the phthalazinone core itself is a recognized pharmacophore.[5] Phthalazinone derivatives have been investigated for a range of biological activities, including:

-

Anticancer agents: Some phthalazinone derivatives have shown potential as inhibitors of vascular endothelial growth factor receptor (VEGFR), which is implicated in tumor angiogenesis.[5]

-

Antihypertensive and Cardiotonic agents: Certain derivatives have demonstrated effects on the cardiovascular system.[5]

-

Anti-inflammatory and Antimicrobial activity: The phthalazinone scaffold has been explored for its potential in developing new anti-inflammatory and antimicrobial drugs.[5]

For drug development professionals, the polymers synthesized from DHPZ could be of interest for applications such as:

-

Drug Delivery Systems: The good solubility and film-forming properties of these PAEKs could be leveraged for creating biocompatible matrices for controlled drug release. The inherent biological activity of the phthalazinone moiety might also offer synergistic therapeutic effects.

-

Biomedical Implants and Devices: The high strength, thermal stability, and potential for functionalization make these polymers candidates for fabricating robust biomedical devices and implants.

Further research into the biocompatibility and degradation profiles of these specific DHPZ-based PAEKs is necessary to fully explore their potential in the pharmaceutical and biomedical fields.

References

Application Note: Synthesis of High-Performance Polymers via Polymerization of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed experimental protocols for the polymerization of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (DHPZ), a versatile monomer used in the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs), polyamides, and copolyesteramides. These polymers exhibit exceptional thermal stability, mechanical strength, and solubility in common organic solvents, making them suitable for a wide range of applications, including advanced composites, high-temperature adhesives, and specialty membranes. This document outlines the methodologies for nucleophilic substitution polymerization, direct polycondensation, and interfacial polymerization, and includes a summary of key reaction parameters and resulting polymer properties.

Introduction

This compound is a key building block in the development of advanced polymers.[1] Its rigid phthalazinone moiety and reactive hydroxyl group allow for its incorporation into various polymer backbones, imparting desirable properties such as high glass transition temperatures (Tg) and excellent thermal stability.[2][3] The synthesis of polymers from DHPZ can be achieved through several methods, each yielding materials with distinct characteristics tailored for specific applications. This note details the experimental procedures for three common polymerization techniques.

Experimental Protocols

Synthesis of Poly(phthalazinone ether sulfone ketone)s (PPESKs) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a series of poly(4-phthalazinone ether sulfone ketone)s from 4-(4-hydroxylphenyl)-2,3-phthalazin-l-one (DHPZ), 4,4'-dichlorodiphenyl sulfone (DCS), and 4,4'-dichlorobenzophenone (DCK) via a solution polycondensation reaction.[2]

Materials:

-

This compound (DHPZ)

-

4,4'-dichlorodiphenyl sulfone (DCS)

-

4,4'-dichlorobenzophenone (DCK)

-

Anhydrous potassium carbonate (K₂CO₃)

-

N-methyl-2-pyrrolidone (NMP)

-

Toluene

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add DHPZ, DCS, DCK, and a slight excess of K₂CO₃.

-

Add NMP and toluene to the flask.

-

Heat the mixture to reflux and remove the water generated during the reaction as an azeotrope with toluene.

-

After the water has been completely removed, distill off the toluene and raise the temperature to 180-210°C.

-

Maintain the reaction at this temperature for several hours until a significant increase in viscosity is observed.

-

Cool the reaction mixture and precipitate the polymer by pouring it into a large volume of methanol.

-

Filter the polymer, wash it thoroughly with hot water and methanol, and dry it in a vacuum oven.

Synthesis of Polyamides via Direct Polycondensation (Yamazaki Method)

This protocol outlines the synthesis of polyamides from a diacid monomer derived from DHPZ and various aromatic diamines using the Yamazaki phosphorylation procedure.[4]

Materials:

-

1,2-Dihydro-2(4-carboxylphenyl)-4-[4-(4-carboxylphenonxyl) phenyl]-phthalazin-1-one (diacid monomer)

-

Aromatic diamine (e.g., 4,4'-oxydianiline)

-

N-methyl-2-pyrrolidone (NMP)

-

Pyridine

-

Triphenyl phosphite

-

Anhydrous calcium chloride (CaCl₂)[4]

Procedure:

-

Dry anhydrous CaCl₂ at 180°C under vacuum for 4 hours before use.[4]

-

To a reaction flask, add the diacid monomer, an aromatic diamine, NMP, pyridine, and triphenyl phosphite.

-

Heat the mixture at 100-120°C for 3-4 hours under a nitrogen atmosphere with stirring.

-

Pour the resulting viscous solution into a large volume of methanol to precipitate the polyamide.

-

Collect the fibrous polymer by filtration, wash it extensively with methanol and hot water, and dry it under vacuum.

Synthesis of Copolyesteramide Films via Interfacial Polymerization

This protocol describes the formation of copolyesteramide films using DHPZ and piperazine (PIP) as aqueous phase monomers and trimesoyl chloride (TMC) as the organic phase monomer.[5]

Materials:

-

4-(4′-hydroxyphenyl)-2,3-phthalazin-1-one (DHPZ)[5]

-

Piperazine (PIP)[5]

-

Potassium hydroxide (KOH)

-

Trimesoyl chloride (TMC)[5]

-

Cyclohexane (CYH)[5]

Procedure:

-

Prepare an aqueous solution of DHPZ, PIP, and KOH.

-

Prepare an organic solution of TMC in cyclohexane.[5]

-

Pour the aqueous solution carefully onto the organic solution in a beaker to create a distinct interface.

-

A thin film of the copolyesteramide will form at the interface.

-

Carefully remove the film from the interface, wash it with a suitable solvent to remove unreacted monomers, and dry it.

-

The experiments are typically conducted at 25 °C and a relative humidity of 40–50%.[5]

Data Presentation

The following tables summarize the quantitative data from the polymerization of this compound and its derivatives.

Table 1: Properties of Poly(phthalazinone ether sulfone ketone)s (PPESKs) [2]

| Polymer Composition (DHPZ:DCS:DCK molar ratio) | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (°C, in N₂) |

| 10:10:0 | 0.61 | 299 | >500 |

| 10:7:3 | 0.52 | 285 | >500 |

| 10:5:5 | 0.48 | 276 | >500 |

| 10:3:7 | 0.43 | 269 | >500 |

| 10:0:10 | 0.40 | 264 | >500 |

Table 2: Properties of Polyamides Derived from a DHPZ-based Diacid [4]

| Aromatic Diamine | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Diamine 1 | 1.50 | >280 | 87 | 13 |

| Diamine 2 | 1.32 | >280 | 78 | 10 |

| Diamine 3 | 1.17 | >280 | 72 | 8 |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the synthesis of poly(phthalazinone ether sulfone ketone)s and the general reaction scheme.

Caption: Experimental workflow for the synthesis of PPESKs.

Caption: General polymerization scheme of DHPZ.

Conclusion

The polymerization of this compound offers a versatile platform for the synthesis of a variety of high-performance polymers. The choice of polymerization method and co-monomers allows for the tuning of polymer properties to meet the demands of advanced material applications. The protocols and data presented in this application note provide a foundation for researchers and scientists to explore the potential of DHPZ-based polymers in their respective fields.

References

- 1. This compound | 152594-70-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]